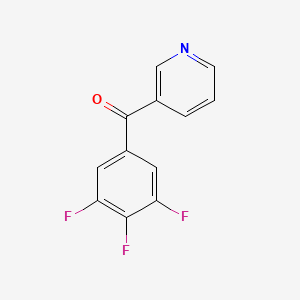

3-(3,4,5-Trifluorobenzoyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

pyridin-3-yl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO/c13-9-4-8(5-10(14)11(9)15)12(17)7-2-1-3-16-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPLYWRUAUXPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,4,5 Trifluorobenzoyl Pyridine

Deconstruction Pathways for 3-(3,4,5-Trifluorobenzoyl)pyridine: Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. advancechemjournal.comlakotalakes.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary disconnection is at the carbonyl group, which links the trifluorobenzoyl and pyridine (B92270) rings. This leads to two main retrosynthetic pathways, as illustrated in Figure 1.

Figure 1: Retrosynthetic Analysis of this compound

Click to view

This diagram illustrates the two primary retrosynthetic disconnections for this compound, leading to either a trifluorobenzoyl electrophile and a pyridine nucleophile, or a pyridine electrophile and a trifluorophenyl nucleophile.

The first pathway considers the trifluorobenzoyl moiety as an electrophile (e.g., an acyl halide) and the pyridine ring as a nucleophile (e.g., an organometallic pyridine species). The second approach reverses these roles, with the pyridine acting as the electrophile and the trifluorophenyl group as the nucleophile. These conceptual fragments guide the selection of appropriate synthetic reactions.

Direct Carbon-Carbon Bond Formation Strategies for the Benzoyl-Pyridine Linkage

The formation of the carbon-carbon bond between the benzoyl and pyridine moieties is the crucial step in the synthesis of the target molecule. Several direct methods are available, primarily falling under acylation reactions and cross-coupling methodologies.

Acylation Reactions Utilizing 3,4,5-Trifluorobenzoyl Halides

Acylation reactions are a fundamental method for forming ketones. In this context, 3,4,5-trifluorobenzoyl halides, such as the chloride or bromide, serve as potent electrophiles.

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. khanacademy.orgresearchgate.net However, direct Friedel-Crafts acylation on pyridine is challenging. Pyridine is an electron-deficient heterocycle, and the nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. youtube.com While there are some examples of intramolecular Friedel-Crafts acylations on pyridines, intermolecular reactions are generally not favored. youtube.com

To overcome this, activated pyridine derivatives or alternative strategies are often employed. For instance, using a more nucleophilic pyridine derivative or performing the reaction under harsh conditions might yield the desired product, though often with low efficiency. nih.govnih.gov A general representation of the Friedel-Crafts acylation is shown in Scheme 1.

Scheme 1: General Friedel-Crafts Acylation

Click to view

This scheme depicts the general reaction of a benzoyl chloride with a pyridine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

A more effective approach involves the use of organometallic reagents where the pyridine ring acts as a nucleophile. ambeed.comlibretexts.org Grignard and organolithium reagents are powerful nucleophiles capable of attacking the electrophilic carbonyl carbon of an acyl halide. wikipedia.orgmnstate.edu

The synthesis would involve the preparation of a 3-pyridyl Grignard reagent (3-PyMgBr) or a 3-pyridyllithium reagent (3-PyLi). These are then reacted with 3,4,5-trifluorobenzoyl chloride to yield this compound. orgsyn.orgorganic-chemistry.org Care must be taken to use anhydrous conditions as these organometallic reagents are highly reactive towards water. libretexts.org

Table 1: Comparison of Organometallic Reagents for Acylation

| Reagent Type | General Formula | Reactivity | Key Considerations |

| Grignard | RMgX | Strong Nucleophile | Requires anhydrous ether or THF as solvent. libretexts.org Can be prepared from the corresponding halide. |

| Organolithium | RLi | Very Strong Nucleophile & Base | Highly reactive, often pyrophoric. Can be prepared by metal-halogen exchange or deprotonation. libretexts.orgwikipedia.org |

Cross-Coupling Methodologies for Aryl-Aryl Ketone Synthesis

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity.

Palladium-catalyzed carbonylative coupling reactions are a powerful tool for the synthesis of unsymmetrical biaryl ketones. acs.org This method involves the reaction of an aryl halide or triflate with an organometallic reagent in the presence of carbon monoxide and a palladium catalyst. acs.orgnih.gov

For the synthesis of this compound, this could involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine) with a 3,4,5-trifluorophenylboronic acid or a similar organometallic species under a carbon monoxide atmosphere. The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the insertion of carbon monoxide and the subsequent reductive elimination to form the ketone. organic-chemistry.orgorganic-chemistry.org The choice of ligand can be crucial for the success of the reaction. acs.org

Table 2: Key Components in Palladium-Catalyzed Carbonylative Coupling

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the catalytic cycle | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and influences reactivity | PPh₃, dppf, Xantphos acs.orgorganic-chemistry.org |

| Carbon Monoxide Source | Provides the carbonyl group | CO gas, Mo(CO)₆ |

| Base | Activates the organometallic reagent and neutralizes byproducts | K₂CO₃, Cs₂CO₃ |

| Aryl/Heteroaryl Halide | Electrophilic coupling partner | 3-Bromopyridine, 3-Iodopyridine |

| Organometallic Reagent | Nucleophilic coupling partner | 3,4,5-Trifluorophenylboronic acid |

Indirect Synthetic Routes via Precursor Modification

Indirect routes offer a valuable alternative to direct coupling methods, often starting from more readily available precursors. These multi-step pathways involve the chemical transformation of functional groups on pre-assembled pyridine or benzoyl scaffolds.

Oxidation of Substituted Pyridylcarbinol Derivatives

A prominent indirect method for synthesizing this compound is the oxidation of its corresponding secondary alcohol precursor, (3,4,5-trifluorophenyl)(pyridin-3-yl)methanol. This carbinol intermediate can be prepared through the addition of a 3-pyridyl organometallic reagent (e.g., 3-pyridyllithium or a 3-pyridyl Grignard reagent) to 3,4,5-trifluorobenzaldehyde. The subsequent oxidation of the secondary alcohol to the ketone is a standard transformation in organic synthesis, for which numerous reagents and conditions can be employed. The choice of oxidant is crucial to ensure high yield and to avoid over-oxidation or side reactions with the sensitive pyridine and trifluorophenyl rings.

| Oxidizing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (DCM) | Mild, selective for primary and secondary alcohols. |

| Pyridinium dichromate (PDC) | Dichloromethane (DCM), Dimethylformamide (DMF) | Similar to PCC, can be used in different solvents. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Mild, non-chromium based, fast reaction times at room temperature. |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | Requires low temperatures (-78 °C), avoids heavy metals. |

| Manganese Dioxide (MnO2) | Dichloromethane (DCM), Chloroform, Acetone | Effective for oxidizing allylic and benzylic alcohols. |

Derivatization of Pyridine-3-carboxylic Acid Derivatives

Another versatile indirect route begins with pyridine-3-carboxylic acid (nicotinic acid) or its derivatives. google.com This approach leverages the chemistry of carboxylic acids to form the ketone's carbonyl group. The process generally involves two key steps:

Activation of the Carboxylic Acid: Nicotinic acid is first converted into a more reactive species, such as an acid chloride (nicotinoyl chloride), an ester, or an N-acylbenzotriazole. The formation of nicotinoyl chloride is typically achieved by reacting nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Carbon-Carbon Bond Formation: The activated derivative is then reacted with a suitable 3,4,5-trifluorophenyl organometallic reagent. For instance, nicotinoyl chloride can undergo a Friedel-Crafts-type acylation with 1,2,3-trifluorobenzene (B74907) in the presence of a Lewis acid catalyst. Alternatively, it can react with a (3,4,5-trifluorophenyl)magnesium halide (a Grignard reagent) or a (3,4,5-trifluorophenyl)lithium species. These reactions, often referred to as Weinreb ketone synthesis when using N-methoxy-N-methylamides, provide a controlled method for producing the desired diaryl ketone. A related historical method involves the reaction of quinolinic acid anhydride (B1165640) with a secondary amine, followed by heating to eliminate carbon dioxide, yielding amides of pyridine-3-carboxylic acid, which can be further derivatized. google.com

Catalytic Systems and Reaction Conditions for Optimized Synthesis of this compound

The efficiency of transition metal-catalyzed syntheses is highly dependent on the interplay between the metal center, its associated ligands, the solvent, and the reaction temperature. Optimizing these parameters is key to achieving high yields and purity.

Ligand Design and Catalyst Selection for C-C Bond Formation

The formation of the crucial carbon-carbon bond between the pyridine and the trifluorobenzoyl moieties, typically via a Suzuki-Miyaura or similar cross-coupling reaction, relies heavily on the catalytic system. The selection of the palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligands, is critical for catalytic activity and stability. nih.gov

Ligands play a vital role in stabilizing the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation. For challenging substrates like electron-deficient pyridines, specialized ligands are often required. Modern ligand design focuses on creating electron-rich, sterically bulky phosphines that promote efficient catalysis. Additionally, 1,2,3-triazole-based ligands with phosphine and pyridine functionalities have been developed, showing excellent catalytic activity in palladium-catalyzed reactions due to their unique coordination properties. rsc.org

| Catalyst/Precursor | Ligand | Reaction Type | Key Features |

|---|---|---|---|

| Pd(OAc)2 | Triphenylphosphine (PPh3) | Suzuki, Heck | Classical, widely used system. |

| PdCl2(PPh3)2 | (Self-ligated) | Suzuki, Sonogashira | Air-stable precatalyst. nih.gov |

| [Pd(Sacc)2(TPA)2] | Tris(3-sulfonatophenyl)phosphine (TPA) | Suzuki-Miyaura | Highly efficient, water-soluble complex for reactions in aqueous media. nih.gov |

| Pd(dba)2 | Buchwald-type phosphines (e.g., SPhos, XPhos) | Suzuki, Buchwald-Hartwig | Bulky, electron-rich ligands for coupling hindered or deactivated substrates. |

| Bismuth triflate (Bi(OTf)3) | N/A | Triaryl Pyridine Synthesis | Heavy metal derivative used for solvent-free synthesis. nih.gov |

Solvent Effects and Temperature Control in Reaction Efficacy

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the rate, yield, and selectivity of the synthesis. Solvents must be capable of dissolving the reactants and catalyst while being compatible with the reaction conditions.

Temperature control is equally crucial. Many coupling reactions require heating to overcome activation barriers, but excessive temperatures can lead to catalyst decomposition and the formation of byproducts. In some cases, a carefully staged temperature profile is beneficial. For instance, a synthesis of a related difluoro-chloropyridine involves an initial phase at a lower temperature (180-190 °C) to favor the formation of a monofluorinated intermediate, followed by a second phase at a higher temperature (200-210 °C) to complete the difluorination. google.com This demonstrates the power of temperature programming to control selectivity.

Recent trends also explore environmentally benign reaction conditions. This includes the use of water as a solvent with specially designed water-soluble catalysts or even solvent-free conditions. nih.govrsc.org Solvent-free reactions, often conducted at elevated temperatures (e.g., 120 °C), can offer advantages such as reduced waste, faster reaction times, and simplified product purification. rsc.org Ionic liquids have also emerged as alternative "green" solvents that can enhance reaction rates and catalyst stability. researchgate.net

| Solvent System | Typical Temperature Range | Advantages and Considerations |

|---|---|---|

| Toluene, Dioxane, DMF | 80 - 120 °C | Standard aprotic polar/nonpolar solvents for cross-coupling. Good solubility for many organic substrates. |

| Water | Room Temperature - 100 °C | Environmentally friendly; requires water-soluble catalysts and ligands. nih.gov |

| Ionic Liquids (e.g., [bmim]BF4) | Room Temperature - 120 °C | Can act as both solvent and catalyst promoter; enhances catalyst stability and can be recycled. researchgate.net |

| Solvent-Free | > 100 °C | Reduces waste, can lead to faster reactions and easier workup; requires thermally stable reactants and catalysts. nih.govrsc.org |

| Benzene-d6 (for mechanistic studies) | 50 °C | Used for NMR monitoring of reactions like catalytic hydrodefluorination. chemicalbook.com |

Advanced Reaction Chemistry and Derivatization of 3 3,4,5 Trifluorobenzoyl Pyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

Quaternization: The pyridine nitrogen can be readily quaternized by reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding N-alkylpyridinium salts. This reaction typically proceeds by heating the pyridine derivative with the alkylating agent in a suitable solvent like acetonitrile (B52724) or acetone. The resulting pyridinium (B92312) salts exhibit altered solubility and electronic properties, which can be advantageous for subsequent transformations.

N-Oxidation: The nitrogen atom can be oxidized to an N-oxide by treatment with various oxidizing agents. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. wikipedia.org The oxidation of 3-substituted pyridines can lead to the corresponding N-oxides, which are valuable intermediates in organic synthesis. nih.govarkat-usa.org For instance, the intraperitoneal administration of 3-substituted pyridines in various animal species has been shown to result in the urinary excretion of their N-oxides. nih.gov The resulting N-oxide can activate the pyridine ring for further functionalization, particularly at the 2- and 4-positions. wikipedia.org

| Reaction Type | Reagent/Conditions | Expected Product |

| Quaternization | Alkyl Halide (e.g., CH₃I), Heat | N-Alkyl-3-(3,4,5-trifluorobenzoyl)pyridinium Halide |

| N-Oxidation | m-CPBA or H₂O₂/catalyst | 3-(3,4,5-Trifluorobenzoyl)pyridine N-oxide |

Table 1: Expected Reactions at the Pyridine Nitrogen of this compound

The pyridine nitrogen of this compound can act as a ligand, coordinating to a variety of metal centers to form transition metal complexes. youtube.comyoutube.comyoutube.com The coordination ability is influenced by the electronic nature of the substituents on the pyridine ring. The electron-withdrawing trifluorobenzoyl group at the 3-position is expected to reduce the basicity of the pyridine nitrogen, thereby affecting its ligand properties.

These complexes can be synthesized by reacting the pyridine derivative with a metal salt in a suitable solvent. The geometry of the resulting complex (e.g., octahedral, tetrahedral) depends on the metal ion, its oxidation state, and the other ligands present. youtube.comyoutube.comyoutube.com Ligand exchange reactions, where one or more ligands in a metal complex are replaced by the pyridine derivative, can also be employed to synthesize new coordination compounds.

Transformations of the Carbonyl Functionality in this compound

The carbonyl group is a versatile functional handle that can undergo a wide range of transformations.

The ketone functionality can be reduced to a secondary alcohol, or carbinol, using various reducing agents. youtube.comyoutube.comlibretexts.orgyoutube.com Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically effective for the reduction of ketones to alcohols. libretexts.orgyoutube.com More potent reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used. libretexts.orgyoutube.com The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) for NaBH₄, or in an ethereal solvent like THF for LiAlH₄, followed by an aqueous workup.

| Reducing Agent | Solvent | Expected Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Phenyl(pyridin-3-yl)methanol derivative |

| Lithium Aluminum Hydride (LiAlH₄) | THF/Ether | Phenyl(pyridin-3-yl)methanol derivative |

Table 2: Expected Reduction of the Carbonyl Group in this compound

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. masterorganicchemistry.comyoutube.combyjus.comoxfordsciencetrove.compressbooks.pub This includes the addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to form tertiary alcohols, and the Wittig reaction to form alkenes.

Condensation reactions with primary amines can yield the corresponding imines (Schiff bases). libretexts.orgyoutube.comyoutube.com These reactions are typically catalyzed by an acid and involve the removal of water. Other condensation reactions, such as the aldol (B89426) condensation, are also possible if an enolizable proton is present in the reaction partner. libretexts.orgyoutube.comyoutube.com

Chemical Modifications of the 3,4,5-Trifluorophenyl Moiety

The 3,4,5-trifluorophenyl ring is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the presence of the electron-withdrawing fluorine atoms and the benzoyl group. wikipedia.orglibretexts.orgnih.govlumenlearning.comrsc.org The fluorine atoms can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols. The regioselectivity of the substitution is influenced by the positions of the fluorine atoms and the activating effect of the carbonyl group. Typically, substitution is favored at the positions para and ortho to the activating group. In this case, the fluorine at the 4-position is the most likely to be substituted.

The reaction conditions for SNAᵣ on polyfluorinated aromatic compounds often involve heating the substrate with the nucleophile in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

| Nucleophile | Reagent/Conditions | Expected Product |

| Alkoxide (e.g., NaOCH₃) | Heat, DMF | 3-(4-Methoxy-3,5-difluorobenzoyl)pyridine |

| Amine (e.g., R₂NH) | Heat, DMSO | 3-(4-Dialkylamino-3,5-difluorobenzoyl)pyridine |

| Thiolate (e.g., NaSR) | Heat, DMF | 3-(4-Alkylthio-3,5-difluorobenzoyl)pyridine |

Table 3: Expected Nucleophilic Aromatic Substitution on the 3,4,5-Trifluorophenyl Moiety

Selective Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

The reactivity of this compound in substitution reactions is dichotomous, dictated by the electronic nature of its two distinct aromatic rings.

Nucleophilic Aromatic Substitution (SNAr)

The 3,4,5-trifluorophenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is driven by the strong electron-withdrawing effects of both the three fluorine atoms and, crucially, the carbonyl group, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com The position para to the activating carbonyl group (C4) is the most favorable site for nucleophilic attack, leading to the selective displacement of the C4-fluorine atom. wikipedia.org A variety of nucleophiles can be employed in this transformation.

The reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this specific molecule, the C4-fluorine is para to the benzoyl ketone, making it the most probable site of substitution. The rate-determining step in such reactions is often the initial attack by the nucleophile. youtube.com Consequently, fluorine, despite being a poor leaving group in other contexts, is highly effective in SNAr reactions because its extreme electronegativity makes the attached carbon highly electrophilic and susceptible to attack. youtube.com

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Methanol (CH₃OH) | NaH, THF | 3-(3,5-Difluoro-4-methoxybenzoyl)pyridine |

| Aniline (C₆H₅NH₂) | K₂CO₃, DMF, Heat | 3-(4-(Phenylamino)-3,5-difluorobenzoyl)pyridine |

| Sodium Azide (NaN₃) | DMSO, Heat | 3-(4-Azido-3,5-difluorobenzoyl)pyridine |

| Ethanethiol (C₂H₅SH) | Cs₂CO₃, ACN | 3-(4-(Ethylthio)-3,5-difluorobenzoyl)pyridine |

Electrophilic Aromatic Substitution (EAS)

Conversely, both aromatic rings in this compound are strongly deactivated towards electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the electron-withdrawing benzoyl substituent at the 3-position. Such systems undergo EAS reactions, like nitration or halogenation, only under harsh conditions, if at all. wikipedia.org Similarly, the trifluorobenzoyl ring is severely deactivated by the cumulative inductive effects of the three fluorine atoms and the deactivating nature of the carbonyl group. Therefore, standard electrophilic substitution is not a viable strategy for the functionalization of this molecule.

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization via the deprotonation of a position ortho to a directing metalation group (DMG). organic-chemistry.orgscribd.com In this compound, two potential directing groups exist: the pyridine nitrogen and the carbonyl oxygen. This creates a competitive environment where the reaction conditions determine the site of functionalization.

Pyridine-Directed Metalation : The Lewis basic nitrogen atom of the pyridine ring can direct lithiation to the C2 and C4 positions. uwindsor.ca To prevent competitive nucleophilic addition of the organolithium reagent to the C2 or C6 positions of the pyridine, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often employed instead of alkyllithiums. nih.gov Given the substitution at C3, functionalization at the C4 position is sterically and electronically favored.

Carbonyl-Directed Metalation : The carbonyl group can also act as a DMG, potentially directing metalation to the C2' position of the trifluorophenyl ring. However, this is generally less favorable than deprotonation of the more acidic pyridine ring protons, which are activated by the ring nitrogen.

A plausible strategy for selective functionalization involves using a suitable base to deprotonate the C4 position of the pyridine ring, forming an organolithium intermediate. This intermediate can then be trapped with a wide range of electrophiles to install new functional groups with high regioselectivity. organic-chemistry.org

| Base | Electrophile (E⁺) | Resulting Functional Group at C4 | Product Example |

| LDA, THF, -78 °C | Iodomethane (CH₃I) | Methyl (-CH₃) | 4-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine |

| LiTMP, THF, -78 °C | N-Fluorobenzenesulfonimide | Fluorine (-F) | 4-Fluoro-3-(3,4,5-trifluorobenzoyl)pyridine |

| LDA, THF, -78 °C | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) | 4-(Trimethylsilyl)-3-(3,4,5-trifluorobenzoyl)pyridine |

| LiTMP, THF, -78 °C | Dry Ice (CO₂), then H⁺ workup | Carboxylic Acid (-COOH) | 3-(3,4,5-Trifluorobenzoyl)isonicotinic acid |

Pyridine Ring Functionalization and Heterocycle Annulation

Beyond direct substitution, the scaffold of this compound can be elaborated through advanced C-H functionalization or used as a building block for the synthesis of more complex polycyclic systems.

Remote C-H Functionalization of the Pyridine Nucleus

While ortho-metalation provides access to the C2 and C4 positions, functionalization of the C5 position (meta to the benzoyl group) represents a significant challenge due to the inherent electronic properties of the pyridine ring. rsc.org Modern synthetic methods are being developed to address this "remote" C-H functionalization. One prominent strategy involves a temporary dearomatization of the pyridine ring, which alters its reactivity patterns and allows for functionalization at otherwise inaccessible positions. rsc.orgnih.gov

For instance, a dearomatization-rearomatization sequence could hypothetically be applied to introduce substituents at the C5 position. This approach circumvents the innate electronic biases of the heterocycle, providing a novel disconnection for creating diverse pyridine derivatives.

| General Strategy | Reagent Class | Potential C5-Substituent |

| Dearomatization/Functionalization/Rearomatization | Radical sources | Alkyl, Aryl |

| Transition-Metal Catalyzed C-H Activation | Organometallic reagents | Boryl, Silyl |

| Photochemical Rearrangement | N/A (Isomerization-based) | Hydroxyl (from N-oxide precursor) |

Construction of Fused or Bridged Polycyclic Systems incorporating this compound

The carbonyl group of this compound is a key functional handle for constructing fused heterocyclic systems, a common strategy in medicinal chemistry to explore new chemical space. ias.ac.in Annulation reactions, where a new ring is built onto the existing pyridine frame, can be achieved by reacting the ketone with various binucleophiles.

A representative transformation is the reaction with hydrazine (B178648) or its derivatives. In this reaction, the hydrazine initially condenses with the ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the C2 or C4 position of the pyridine ring, followed by aromatization (often via oxidation), can lead to the formation of a fused pyridopyridazine (B8481360) core. The regiochemistry of the cyclization depends on the reaction conditions and the substitution pattern of the pyridine ring. This approach provides a modular route to novel polycyclic heteroaromatics. nih.gov

| Binucleophile | Resulting Fused Ring System | Example Product Name |

| Hydrazine Hydrate (N₂H₄·H₂O) | Pyridazino[4,5-c]pyridine | 5-(3,4,5-Trifluorophenyl)pyridazino[4,5-c]pyridine |

| Hydroxylamine (NH₂OH) | Oxazino[4,5-c]pyridine | 5-(3,4,5-Trifluorophenyl)oxazino[4,5-c]pyridine |

| Urea (NH₂CONH₂) | Pyrimido[4,5-c]pyridinone | 5-(3,4,5-Trifluorophenyl)pyrimido[4,5-c]pyridin-7(6H)-one |

| Thiourea (NH₂CSNH₂) | Pyrimido[4,5-c]pyridinethione | 5-(3,4,5-Trifluorophenyl)-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridin-6-ium |

Based on a comprehensive review of available scientific literature, detailed experimental and computational data for the specific compound this compound is not sufficiently available to construct the detailed article as requested in the provided outline. The required research findings for advanced NMR, HRMS, vibrational spectroscopy, and X-ray crystallography for this exact molecule could not be located.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection while strictly adhering to the prompt's constraints.

Comprehensive Spectroscopic Characterization and Computational Analysis of 3 3,4,5 Trifluorobenzoyl Pyridine

Advanced Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provide powerful tools for understanding the intricate properties of molecules like 3-(3,4,5-Trifluorobenzoyl)pyridine at an atomic level. These methods complement experimental data, offering predictive insights into stability, reactivity, and molecular interactions that can guide further research and application.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's optimized geometric parameters, including bond lengths and angles. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for predicting how the molecule will interact with other reagents and for understanding its intermolecular bonding behavior. researchgate.netresearchgate.net Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be derived from DFT calculations to quantify the molecule's reactivity. researchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT Note: The following data are representative values based on DFT studies of analogous fluorinated benzoyl and pyridine (B92270) derivatives and are intended for illustrative purposes.

| Parameter | Predicted Value | Significance |

| Geometrical Parameters | ||

| C=O Bond Length | ~1.22 Å | Indicates the double bond character of the carbonyl group. |

| C-C (inter-ring) Bond Length | ~1.50 Å | Represents the single bond connecting the pyridine and benzoyl moieties. |

| Dihedral Angle (Pyridine-C-C=O) | Variable | Defines the rotational conformation and steric hindrance between the rings. |

| Electronic Parameters | ||

| HOMO Energy | ~ -7.0 eV | Location of the most easily donatable electrons. |

| LUMO Energy | ~ -2.5 eV | Location of the most easily accepted electrons. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 eV | Correlates with chemical stability and resistance to electronic excitation. researchgate.net |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule. |

Quantum Chemical Modeling of Reaction Mechanisms and Energy Landscapes

Quantum chemical modeling extends beyond static molecular properties to explore the dynamics of chemical reactions. These methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. mdpi.com For a molecule like this compound, this can involve modeling reactions such as nucleophilic additions to the carbonyl carbon or electrophilic substitutions on the pyridine ring.

Studies on related heterocyclic systems, such as pyridynes, demonstrate how computational models can predict regioselectivity in reactions. nih.gov The electronic influence of the trifluorobenzoyl group and the nitrogen atom in the pyridine ring can be analyzed to predict the most likely sites for chemical attack. nih.gov Theoretical investigations can explore various potential pathways, including one-step or multi-step mechanisms, and identify the most energetically favorable route, which is invaluable for designing synthetic strategies and understanding decomposition pathways. mdpi.comresearchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Nucleophilic Addition to this compound Note: This table represents a conceptual energy landscape for a generic reaction mechanism.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants + Nucleophile | 0 | Starting materials in their ground state. |

| 2 | Transition State (TS) | +15 | Highest energy point along the reaction path; represents the activation barrier. |

| 3 | Intermediate | -5 | A metastable species formed after the initial addition. |

| 4 | Product | -20 | The final, most stable species after reaction completion. |

Molecular Dynamics Simulations for Conformational Ensemble Analysis and Intermolecular Interactions

MD simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or in a crystalline state, to understand how the surroundings affect the molecule's behavior. nih.govdtic.mil These simulations are crucial for studying intermolecular interactions. For instance, they can model how molecules of this compound might arrange themselves in a solid state, predicting packing motifs and identifying key interactions like hydrogen bonding or π-π stacking. The presence of the electron-deficient trifluorophenyl ring can lead to specific electrostatic interactions with other molecules. nih.gov

By analyzing the trajectories of atoms over nanoseconds or longer, MD provides insights into the stability of different conformations and the dynamic nature of intermolecular binding. nih.govnih.gov This information is essential for understanding the material properties of the compound and its potential interactions with biological macromolecules. japsr.in

Table 3: Summary of Potential Intermolecular Interactions for this compound Investigated by MD

| Interaction Type | Description | Potential Significance |

| π-π Stacking | Interaction between the aromatic pyridine and trifluorophenyl rings of adjacent molecules. | Influences crystal packing and solubility. |

| Dipole-Dipole Interactions | Attraction between the positive and negative ends of the polar C=O and C-F bonds. | Contributes to the overall cohesive energy in the solid and liquid states. |

| Hydrogen Bonding | Potential for weak C-H···O or C-H···N hydrogen bonds with solvent or other molecules. | Affects solvation properties and molecular recognition. |

| Halogen Bonding | Interaction involving the fluorine atoms as electrophilic regions, though less common for fluorine. | Can play a role in specific molecular arrangements. |

| van der Waals Forces | Non-specific attractive and repulsive forces between molecules. | Provides a baseline for intermolecular cohesion. |

Research Applications and Future Directions for 3 3,4,5 Trifluorobenzoyl Pyridine

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 3-(3,4,5-Trifluorobenzoyl)pyridine makes it a valuable building block in organic synthesis. The pyridine (B92270) moiety offers a basic nitrogen atom and a modifiable aromatic system, while the trifluorobenzoyl group provides a reactive carbonyl handle and the stability and unique electronic properties conferred by fluorine atoms.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.govresearchgate.netresearchgate.net Its presence can enhance the pharmacological properties of a molecule, such as solubility and bioavailability. researchgate.net The derivatization of pyridine-based intermediates is a cornerstone of drug discovery. researchgate.netresearchgate.netnih.gov

The precursor to the benzoyl portion of the title compound, 3,4,5-Trifluorobenzoyl chloride, is utilized as a reactant in the synthesis of complex amides, such as 3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide, indicating the utility of this fluorinated moiety in constructing potential therapeutic agents. sigmaaldrich.com Research into related structures further underscores the potential of pyridine-based compounds. For instance, various pyrazolo[3,4-b]pyridine derivatives have been synthesized and assessed as inhibitors of Tropomyosin receptor kinases (TRKs), which are linked to cancer cell proliferation. rsc.org Similarly, libraries of fused heterocyclic systems like 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines, which have significant biological importance, are constructed from pyridine-containing starting materials. organic-chemistry.orgorganic-chemistry.org The incorporation of the this compound core into such scaffolds could lead to novel candidates for various therapeutic targets.

Table 1: Examples of Medicinally Relevant Pyridine-Based Scaffolds

| Scaffold Type | Therapeutic Target/Application | Reference |

| Pyrazolo[3,4-b]pyridines | Tropomyosin receptor kinase (TRK) inhibitors for oncology | rsc.org |

| 3H-Imidazo[4,5-b]pyridines | Antitubercular agents against M. tuberculosis | nih.gov |

| 1,2,4-Triazolo[4,3-a]pyridines | Fused heterocyclic systems with diverse biological potential | organic-chemistry.org |

| General Pyridine Derivatives | Broad applications including antibacterial and anticancer agents | researchgate.netresearchgate.netnih.gov |

The inclusion of fluorinated pyridine rings is a highly successful strategy in the development of modern agrochemicals. researchoutreach.org A structurally related compound, 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine, is noted for its utility as an intermediate in the synthesis of agricultural chemicals. More broadly, trifluoromethylpyridines (TFMPs) are critical components in numerous crop-protection products. researchoutreach.org

One of the most in-demand TFMP intermediates is 2,3-dichloro-5-(trifluoromethyl)pyridine, which serves as the starting material for the insecticide chlorfluazuron. researchoutreach.orgsigmaaldrich.com Another key agrochemical, the insecticide Sulfoxaflor, is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org Patents also describe the general use of substituted pyridine compounds as intermediates for agricultural end-products. google.com Given these precedents, this compound represents a promising, albeit less explored, building block for the creation of new, potentially more effective or specialized agrochemicals.

Potential as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property opens up avenues for its use as a ligand in various catalytic systems. The trifluorobenzoyl group can electronically tune the properties of the pyridine nitrogen, influencing the stability and reactivity of the resulting metal complex.

Pyridine-containing molecules are frequently employed as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are known for their high porosity and tunable structures, with applications in gas storage, separation, and catalysis. For example, ligands incorporating pyridyl and triazolyl benzoic acid have been used to synthesize 2D and 3D MOFs with metals like Zn(II), Cd(II), Co(II), and Ni(II). nih.gov In another study, the pyridyl-based ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine was used to construct 3D cobalt(II) MOFs that were subsequently pyrolyzed to create efficient electrocatalysts. rsc.org The structure of this compound, featuring a coordinating pyridine site and a benzoyl group that could be further functionalized (e.g., by conversion to a carboxylate), makes it a viable candidate for designing novel MOFs with potentially unique electronic or catalytic properties derived from its fluorinated ring.

Chiral pyridine derivatives are a cornerstone of asymmetric catalysis, forming the basis of highly effective ligands for enantioselective reactions. researchgate.net The pyridine ring acts as a stable, coordinating anchor to which chiral elements can be attached. nih.govdicp.ac.cnresearchgate.net This has led to the development of numerous classes of successful chiral ligands, including pyridine-oxazoline (PyOx) types and planar-chiral pyridine-based N,N-ligands used in palladium-catalyzed reactions. dicp.ac.cn

While this compound itself is not chiral, it can serve as a scaffold for the introduction of chirality. For instance, the ketone of the benzoyl group could be stereoselectively reduced to a chiral alcohol, or other chiral auxiliaries could be attached to the pyridine or benzene (B151609) rings. The strong electron-withdrawing nature of the trifluorophenyl group would modulate the Lewis basicity of the pyridine nitrogen, which can have a significant impact on the catalytic activity of the corresponding metal complex. nih.gov This tunability makes the this compound moiety an intriguing platform for designing new families of chiral catalysts. nih.govscribd.com

Exploration in Materials Science for Optoelectronic and Electronic Applications

The combination of a conjugated aromatic system (benzoylpyridine) with highly electronegative fluorine atoms suggests that this compound could possess interesting properties for materials science. The field of organic electronics and optoelectronics relies on molecules with tailored energy levels and charge-transport characteristics.

Research on benzoylpyridines has shown that the introduction of electron-donating and withdrawing substituents can effectively modify their UV-vis absorption properties, a key factor for optoelectronic applications. nih.govalmacgroup.com The trifluorobenzoyl group is strongly electron-withdrawing, which could lead to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, a desirable trait for n-type semiconductors used in organic electronics. Furthermore, chiral pyridine-based structures are being investigated for the development of luminescent materials. researchgate.net The electrocatalytic applications of MOFs derived from pyridine ligands also point towards the utility of such compounds in energy-related materials. rsc.org The unique electronic profile of this compound makes it a compelling candidate for systematic investigation in the design of new organic semiconductors, emitters, and other functional electronic materials.

Table 2: Potential Applications and Relevant Precedents

| Application Area | Relevant Precedent/Concept | Potential Role of this compound | Reference |

| Medicinal Chemistry | Pyridine is a privileged scaffold in drug discovery. | Serves as a key intermediate for novel therapeutics. | researchgate.netresearchgate.netnih.gov |

| Agrochemicals | Trifluoromethylpyridines are vital for insecticides and herbicides. | Acts as a building block for new crop-protection agents. | researchoutreach.org |

| Catalysis (MOFs) | Pyridine-based linkers form porous MOFs. | Can be used as a linker to create novel functional MOFs. | nih.govrsc.org |

| Catalysis (Chiral) | Chiral pyridine ligands are used in asymmetric synthesis. | Serves as a tunable scaffold for new chiral catalysts. | nih.govresearchgate.netdicp.ac.cn |

| Materials Science | Benzoylpyridines have tunable optoelectronic properties. | Could be explored for use in organic electronics and emitters. | nih.govalmacgroup.com |

Integration into Luminescent Complexes and Organic Light-Emitting Diodes (OLEDs)

The trifluorinated benzoylpyridine moiety has proven to be a valuable component in the design of phosphorescent emitters for organic light-emitting diodes (OLEDs). When incorporated into iridium(III) complexes, this ligand structure contributes to the development of highly efficient light-emitting materials.

For instance, a series of orange-red phosphorescent Ir(III) complexes utilizing benzoylphenylpyridine ligands with fluorine and trifluoromethyl substitutions have been synthesized and studied. nih.gov Multilayered OLEDs fabricated with these complexes as dopants have demonstrated impressive performance. One such device, using a specific complex as the dopant in the emitting layer, achieved a maximum luminance of 10,410 cd/m² at 10 V and a luminous efficiency of 17.47 cd/A. nih.gov Furthermore, it exhibited a power efficiency of 7.19 lm/W and an external quantum efficiency of 6.27% at 20 mA/cm², with CIE (x,y) coordinates of (0.51, 0.48) at 10 V. nih.gov Another red-emitting OLED using a different dopant from the same series showed a maximum luminance of 5,797 cd/m² at 10 V, a luminous efficiency of 11.43 cd/A, a power efficiency of 4.12 lm/W, and an external quantum efficiency of 6.62% at 20 mA/cm², with CIE (x,y) coordinates of (0.61, 0.39). nih.gov

The strategic placement of fluorine atoms on the benzoylphenylpyridine ligand plays a crucial role in tuning the emissive properties of the resulting iridium complexes, making this compound a key component in advancing OLED technology.

Table 1: Performance of OLEDs using Iridium(III) Complexes with Fluorinated Benzoylphenylpyridine Ligands

| Dopant | Maximum Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE (x,y) Coordinates |

| Complex 1 | 10,410 at 10 V | 17.47 | 7.19 | 6.27 at 20 mA/cm² | (0.51, 0.48) at 10 V |

| Complex 2 | 5,797 at 10 V | 11.43 | 4.12 | 6.62 at 20 mA/cm² | (0.61, 0.39) |

Development of Photoactive or Redox-Active Materials

The electron-deficient nature of the this compound scaffold makes it a promising candidate for the development of novel photoactive and redox-active materials. The trifluorinated phenyl ring significantly influences the electronic properties of the molecule, enhancing its ability to participate in electron transfer processes. This characteristic is highly desirable for applications in areas such as photocatalysis, organic electronics, and sensor technology.

Research in this area is focused on synthesizing and characterizing new materials that incorporate the this compound unit. The goal is to create systems with tailored redox potentials and photophysical properties. By systematically modifying the molecular structure, researchers aim to control the material's response to light and its ability to accept or donate electrons, paving the way for the design of next-generation functional materials.

Biological and Pharmacological Relevance (Focused on Chemical Structure and Interactions)

While not a therapeutic agent itself, the this compound scaffold serves as a valuable tool in medicinal chemistry for understanding and probing biological systems. Its specific chemical features allow for detailed investigations into molecular interactions and the principles governing drug-target binding.

Ligand-Target Interactions: Computational Docking and Molecular Recognition Studies

The rigid structure and defined electronic properties of this compound make it an excellent candidate for computational docking and molecular recognition studies. The trifluorinated ring can participate in specific non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which are of great interest in rational drug design.

Computational models can predict how this compound and its derivatives might orient themselves within the binding site of a protein. These studies provide insights into the key interactions that contribute to binding affinity and selectivity. By understanding how the fluorine atoms and the pyridine nitrogen influence molecular recognition, researchers can design more potent and specific inhibitors for various therapeutic targets.

Structure-Activity Relationship (SAR) Studies based on Chemical Modifications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, and this compound provides a versatile platform for such investigations. By systematically modifying the structure of this core and observing the effects on biological activity, researchers can elucidate the chemical features essential for a desired pharmacological effect.

For example, the position and number of fluorine atoms on the benzoyl ring can be altered to fine-tune the electronic and lipophilic properties of the molecule. Additionally, the pyridine ring can be substituted at various positions to explore steric and electronic effects on target binding. These modifications allow for a detailed mapping of the chemical space around the core scaffold, leading to a comprehensive understanding of the structural requirements for biological activity.

Emerging Research Avenues and Prospects for Innovation

The unique combination of properties offered by this compound continues to open up new avenues of research and innovation. Its potential extends beyond the currently explored applications, with several emerging areas holding significant promise.

Future research may focus on integrating this compound into more complex molecular architectures to create materials with novel functionalities. For example, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with enhanced catalytic or separation properties. The trifluorinated moiety could also be exploited for the development of new liquid crystalline materials with unique phase behaviors.

Furthermore, the application of this compound in the design of chemical sensors is a promising direction. The electron-withdrawing nature of the molecule can be harnessed to create sensors that exhibit a detectable response, such as a change in fluorescence or color, upon interaction with specific analytes.

As synthetic methodologies advance and our understanding of molecular interactions deepens, the innovative applications for this compound are expected to expand, solidifying its role as a valuable building block in materials science and medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4,5-Trifluorobenzoyl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves coupling reactions between pyridine derivatives and fluorinated benzoyl groups. Key strategies include:

- Friedel-Crafts Acylation : Using Lewis acids (e.g., AlCl₃) to facilitate benzoylation of pyridine. Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions.

- Suzuki-Miyaura Coupling : For introducing fluorinated aryl groups, palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., K₂CO₃ in DMF/H₂O) improve cross-coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) enhances yield purity. Reaction monitoring via TLC or HPLC-MS ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns, while ¹⁹F NMR resolves trifluoromethyl group splitting. Use deuterated solvents (e.g., CDCl₃) and relaxation agents (e.g., Cr(acac)₃) to enhance signal clarity.

- X-ray Crystallography : Single-crystal analysis with SHELXL refines molecular geometry and validates hydrogen bonding networks. Address ambiguities (e.g., disorder in fluorine positions) using restraints and twin refinement .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight, while fragmentation patterns verify structural integrity.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and benzoyl groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The trifluoromethyl group deactivates the pyridine ring, directing nucleophilic attack to meta/para positions. Benzoyl groups further reduce electron density, requiring harsher conditions (e.g., NaNH₂ in liquid NH₃).

- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., −78°C to 100°C) and solvent polarity (DMF vs. THF) to favor desired regioisomers. Computational modeling (DFT) predicts activation barriers for competing pathways.

Q. What strategies resolve contradictions between observed and predicted hydrogen bonding patterns in crystalline this compound?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, R₂²(8) motifs) and identify missing interactions. Re-examine crystal packing using Mercury software to detect weak C–H···F or π-π interactions .

- Dynamic Effects : Variable-temperature XRD (100–300 K) uncovers thermal motion artifacts. Neutron diffraction (where feasible) resolves proton disorder .

Q. How can microbial or enzymatic methods functionalize this compound for metabolic or derivative studies?

Methodological Answer:

- Biotransformation : Use Burkholderia sp. MAK1 for regioselective oxidation, producing pyridine-N-oxides. Optimize culture conditions (pH 7.0, 30°C) and monitor conversion via HPLC .

- Enzyme Engineering : Directed evolution of cytochrome P450 enzymes enhances substrate specificity. Co-factor regeneration systems (e.g., NADPH) sustain catalytic activity in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.